Cas no 1008039-03-9 (N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide)

Technical Introduction: N-(2-Methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a structurally complex heterocyclic compound featuring a tetrahydroisoquinoline core modified with a thiophene sulfonyl group and a methoxyphenyl carboxamide moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The presence of the thiophene sulfonyl group may enhance binding affinity, while the methoxyphenyl substitution could influence pharmacokinetic properties. Its synthetic versatility allows for further derivatization, making it valuable for drug discovery and biochemical research. The compound’s well-defined structure and functional group diversity support its use in developing novel therapeutic agents or as a reference standard in analytical applications.
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide structure
1008039-03-9 structure
Product name:N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
CAS No:1008039-03-9
MF:C21H20N2O4S2
MW:428.524502754211
CID:6472382
PubChem ID:3152173

N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
    • 1008039-03-9
    • AKOS016088748
    • N-(2-methoxyphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
    • AKOS000530530
    • N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
    • EU-0083575
    • SR-01000365854-1
    • SR-01000365854
    • F1274-0113
    • Oprea1_475695
    • Inchi: 1S/C21H20N2O4S2/c1-27-19-10-5-4-9-17(19)22-21(24)18-13-15-7-2-3-8-16(15)14-23(18)29(25,26)20-11-6-12-28-20/h2-12,18H,13-14H2,1H3,(H,22,24)
    • InChI Key: ISWCTMBNROBZQV-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CS1)(N1CC2C=CC=CC=2CC1C(NC1C=CC=CC=1OC)=O)(=O)=O

Computed Properties

  • Exact Mass: 428.08644947g/mol
  • Monoisotopic Mass: 428.08644947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 681
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112Ų
  • XLogP3: 3.5

N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1274-0113-5μmol
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
1008039-03-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1274-0113-25mg
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
1008039-03-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1274-0113-1mg
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
1008039-03-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1274-0113-15mg
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
1008039-03-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1274-0113-2mg
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
1008039-03-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1274-0113-20μmol
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
1008039-03-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1274-0113-2μmol
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
1008039-03-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1274-0113-10μmol
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
1008039-03-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1274-0113-4mg
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
1008039-03-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1274-0113-3mg
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
1008039-03-9 90%+
3mg
$63.0 2023-05-17

N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Related Literature

Additional information on N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-(2-Methoxyphenyl)-2-(Thiophene-2-Sulfonyl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxamide: A Comprehensive Overview

The compound N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS No. 1008039-03-9) is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

N-(2-Methoxyphenyl) is a key substituent in this molecule, contributing to its pharmacokinetic properties. The methoxy group is known to enhance solubility and stability, which are critical factors in drug design. The thiophene-2-sulfonyl moiety adds another layer of complexity to the molecule, introducing sulfur-based functionalities that can influence both the chemical reactivity and biological interactions of the compound. The 1,2,3,4-tetrahydroisoquinoline core structure is a bicyclic system that provides rigidity and serves as a scaffold for attaching various functional groups. This combination of structural elements makes the compound highly versatile and suitable for exploring diverse biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the potential binding affinities of this compound with various protein targets. For instance, molecular docking studies have revealed that N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exhibits strong binding interactions with kinase enzymes, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate ion channels has been explored in the context of neurodegenerative diseases.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the isoquinoline ring system and the subsequent introduction of the sulfonyl and methoxy substituents. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for preclinical studies.

In terms of biological activity, N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has shown remarkable selectivity towards certain cellular pathways. For example, it has demonstrated potent inhibitory effects on enzymes involved in inflammation and oxidative stress. These findings underscore its potential as a lead compound for developing novel therapeutics targeting chronic inflammatory conditions.

Moreover, recent in vivo studies have highlighted the compound's pharmacokinetic profile. It exhibits moderate bioavailability and favorable distribution characteristics across various tissues. These properties are essential for ensuring effective drug delivery and minimizing adverse effects.

The development of this compound has also been influenced by green chemistry principles. Researchers have sought to minimize waste generation and reduce energy consumption during its synthesis. This approach aligns with global efforts to promote sustainable practices in pharmaceutical manufacturing.

In conclusion, N-(2-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS No. 1008039-03-9) represents a promising candidate in drug discovery research. Its unique structure, combined with cutting-edge synthetic methodologies and biological insights derived from recent studies

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